Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c1-12-6(11)4-3-13-5(9-4)2-8-10-7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFPDAGHAGVILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646202-26-7 | |
| Record name | methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₆H₆N₄O₂S
- SMILES Notation : COC(=O)C1=CSC(=N1)CN=[N+]=[N-]
- InChIKey : RAFPDAGHAGVILE-UHFFFAOYSA-N
The compound features an azide functional group, which is known for its reactivity and utility in click chemistry, particularly in the formation of triazoles through the Huisgen cycloaddition reaction.
Synthetic Pathways
Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate can be synthesized through various methods, often involving azide chemistry. One common approach includes the reaction of thiazole derivatives with sodium azide under controlled conditions to introduce the azidomethyl group. This reaction is typically performed in solvents like dimethylformamide (DMF) or ethanol at elevated temperatures to facilitate the formation of the azide.
Applications in Organic Synthesis
- Click Chemistry : The azide group allows for the application of click chemistry techniques, where it can react with alkynes to form 1,2,3-triazoles. This reaction is valuable for creating diverse libraries of compounds for drug discovery and materials science .
- Synthesis of Heterocycles : The compound serves as a precursor for synthesizing various heterocyclic compounds. For instance, it can be used to produce substituted thiazoles and other nitrogen-containing heterocycles that exhibit biological activity .
- Functionalization of Thiazoles : this compound can be functionalized further to create derivatives with enhanced properties. For example, modifications can yield compounds with improved solubility or specific biological activity against target receptors .
Research indicates that thiazole derivatives possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of the azidomethyl group may enhance these activities by improving binding affinity or selectivity towards biological targets.
Case Studies
- Antimicrobial Activity : A study demonstrated that thiazole derivatives synthesized from this compound exhibited significant antimicrobial properties against various pathogens. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring could enhance efficacy .
- Cancer Research : Another investigation explored the potential of thiazole derivatives as inhibitors of cancer cell proliferation. Compounds derived from this compound showed promise in inhibiting specific cancer cell lines through apoptosis induction mechanisms .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Click Chemistry | Utilization in Huisgen cycloaddition reactions to form triazoles |
| Heterocycle Synthesis | Precursor for synthesizing various biologically active heterocycles |
| Antimicrobial Activity | Exhibits significant activity against a range of microbial pathogens |
| Cancer Research | Potential inhibitors for cancer cell proliferation |
Mechanism of Action
The mechanism by which Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Methyl 2-(Azidomethyl)-1,3-Oxazole-4-Carboxylate (C₆H₆N₄O₃)
- Structure : Oxazole ring (oxygen at position 1) instead of thiazole (sulfur at position 1).
- Key Differences: Reduced electron density due to oxygen’s higher electronegativity, altering reactivity in cycloadditions. Lower thermal stability compared to thiazole derivatives. Limited evidence on biological activity; primarily explored for synthetic applications .
2.3. Complex Thiazole Derivatives with Extended Substituents
Methyl 5-Benzoyl-2-(Pyrrolidin-1-yl)-1,3-Thiazole-4-Carboxylate (C₁₆H₁₆N₂O₃S)
- Structure : A benzoyl group at position 5 and a pyrrolidine ring at position 2.
- Pyrrolidine introduces conformational rigidity, influencing interactions with enzyme active sites. Demonstrated anticancer activity in vitro, attributed to kinase inhibition .
Comparative Data Table
Biological Activity
Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate (MMATC) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MMATC, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
MMATC is characterized by its azidomethyl group attached to a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The molecular formula is with a molecular weight of 198.21 g/mol. The azide functional group contributes to its reactivity, making it a valuable intermediate in various synthetic applications.
Antimicrobial Activity
Antibacterial and Antifungal Properties
Thiazole derivatives, including MMATC, have been reported to exhibit significant antibacterial and antifungal activities. For example, studies have shown that thiazole compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens .
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| MMATC | Antibacterial | E. coli | |
| MMATC | Antifungal | C. albicans |
Anticancer Activity
Mechanism of Action
Research indicates that thiazole derivatives can exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization. This mechanism disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells . MMATC's structural features may enhance its efficacy against specific cancer types.
Case Studies
In a study involving thiazole derivatives, compounds similar to MMATC demonstrated IC50 values ranging from 0.7 to 1.0 µM against prostate cancer cells, indicating potent antiproliferative activity .
Other Biological Activities
In addition to its antimicrobial and anticancer properties, MMATC may also possess other biological activities such as anti-inflammatory effects and interactions with various biological targets. The azide group allows for click chemistry applications, which can be utilized in drug development and synthesis of complex molecules.
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate typically involves:
- Construction of the 1,3-thiazole core with a carboxylate ester at position 4.
- Introduction of a halomethyl group (commonly chloromethyl or bromomethyl) at position 2.
- Subsequent nucleophilic substitution of the halomethyl group by azide ion to yield the azidomethyl derivative.
This approach leverages the reactivity of halomethyl intermediates toward azide substitution, a common strategy for introducing azido groups in heterocyclic chemistry.
Preparation of Alkyl 4-(halomethyl)-2-methylthiazole-5-carboxylates (Precursor Step)
A key precursor step involves synthesizing alkyl 4-(halomethyl)-2-methylthiazole-5-carboxylates, which are structurally related to the target compound. According to a patented process, these precursors are prepared by reacting alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base (preferably triethylamine) in acetonitrile solvent. The process involves cyclization followed by dehydration to form the thiazole ring with the halomethyl substituent:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | Alkyl 4-(halo)-2-chloroacetoacetate + thioacetamide + amine (excess) in acetonitrile | Formation of alkyl 4-(halomethyl)-2-methylthiazole-5-carboxylate |
| Dehydration | Acid catalyzed or amine-mediated dehydration | Completion of thiazole ring formation |
This method provides a practical route to halomethyl-substituted thiazole esters, which are essential intermediates for further functionalization.
Functionalization of 4-Bromo-1,3-thiazole-5-carbaldehyde Derivatives
Recent research has demonstrated efficient functionalization of 4-bromo-1,3-thiazole derivatives to introduce various substituents at position 5, including azidomethyl groups. The synthetic sequence involves:
- Reduction of 4-bromo-1,3-thiazole-5-carbaldehyde to the corresponding (4-bromo-1,3-thiazol-5-yl)methanol using sodium borohydride.
- Conversion of the alcohol to the corresponding mesylate or chloride using mesyl chloride and triethylamine.
- Nucleophilic substitution of the halide by sodium azide in dimethylformamide (DMF) to yield 5-(azidomethyl)-4-bromo-1,3-thiazole.
- Further transformations can be performed if necessary, such as reduction to amines.
This sequence is summarized in the table below:
| Step | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Reduction | NaBH4 in suitable solvent | (4-bromo-1,3-thiazol-5-yl)methanol | Quantitative reduction |
| Halide formation | Mesyl chloride + Et3N in dichloromethane | 4-bromo-5-(chloromethyl)-1,3-thiazole | Efficient substitution |
| Azide substitution | NaN3 in DMF | 5-(azidomethyl)-4-bromo-1,3-thiazole | High yield |
This method is adaptable to prepare methyl esters by starting from methyl 1,3-thiazole-4-carboxylate derivatives and performing similar halogenation and azidation steps.
Direct Azidation via Nucleophilic Substitution
Once the halomethyl thiazole ester is prepared, the azidomethyl group is introduced by nucleophilic substitution using sodium azide (NaN3) in polar aprotic solvents such as DMF. This reaction typically proceeds under mild conditions and is highly efficient:
- Reaction temperature: Room temperature to moderate heating (~25–80 °C)
- Solvent: DMF or DMSO
- Reaction time: Several hours to overnight
The azide ion displaces the halide (Cl or Br) on the methyl substituent, yielding this compound with high selectivity and yield.
Alternative Synthetic Routes and Catalytic Methods
While direct azidation of halomethyl intermediates is the most common approach, other methods involving cycloaddition reactions to form 1,2,3-triazole rings from azides and alkynes have been reported in related heterocyclic chemistry. Amino acid-catalyzed cascade [3+2] cycloaddition reactions in polar aprotic solvents such as DMF and DMSO have been employed for synthesizing triazole derivatives, which may be relevant for analogs or further functionalization of azidomethyl thiazoles.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The azidomethyl substitution on the thiazole ring is confirmed by NMR, IR, and mass spectrometry, showing characteristic signals for the azide group and thiazole protons.
- The synthetic route via halomethyl intermediates provides high yields and regioselectivity.
- The use of triethylamine as a base in the cyclization step improves reaction efficiency and yield.
- The azidation step using sodium azide in DMF is mild and avoids harsh conditions, preserving sensitive functional groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of precursor thiazole derivatives followed by azide substitution. For example, methyl thiazole carboxylates are synthesized via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. The azidomethyl group is introduced using nucleophilic substitution with sodium azide (NaN₃) under mild conditions (40–60°C, ethanol/water solvent) .
- Key Variables : Temperature, solvent polarity, and stoichiometry of NaN₃ affect substitution efficiency. Excess NaN₃ (1.5–2 eq) improves azide incorporation but may require purification to remove byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- NMR : H and C NMR confirm the thiazole backbone (δ 7.5–8.5 ppm for thiazole protons) and ester/azidomethyl groups (δ 3.8–4.2 ppm for methyl ester) .
- IR : Strong absorption at ~2100 cm confirms the azide (-N) group .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry (e.g., monoclinic P2/n space group for related thiazole esters) .
Q. How does the azidomethyl group influence the compound’s reactivity in click chemistry applications?
- Methodology : The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimal conditions include 1–5 mol% CuSO, sodium ascorbate (reducing agent), and DMSO/water solvent (1:1 v/v) at 25–37°C . Competing reactions (e.g., Staudinger ligation) are minimal due to the electron-withdrawing thiazole ring stabilizing the azide .
Advanced Research Questions
Q. How can reaction conditions be optimized for CuAAC conjugation without degrading the thiazole core?
- Challenges : Prolonged exposure to Cu(I) catalysts may oxidize the thiazole sulfur or ester group.
- Solutions : Use low Cu(I) concentrations (≤2 mol%), short reaction times (≤2 hr), and inert atmospheres. Ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stabilize Cu(I), reducing side reactions .
Q. What stability issues arise during storage, and how can they be mitigated?
- Findings : The azidomethyl group is prone to photolytic decomposition.
- Mitigation : Store at -20°C in amber vials under argon. Avoid freeze-thaw cycles, as ice crystal formation can hydrolyze the ester group . Purity >95% (HPLC) minimizes catalytic decomposition pathways .
Q. How do structural modifications (e.g., substituents on the thiazole ring) affect biological activity in anticancer assays?
- Comparative Data : Analogues like Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate show IC values of 8–12 µM against HeLa cells via ROS generation. The azidomethyl group may enhance membrane permeability but requires conjugation to targeting moieties (e.g., folate) for specificity .
- Contradictions : Some studies report reduced activity when bulky groups are added to the 5-position, suggesting steric hindrance at the binding site .
Q. How should researchers address contradictory data in enzyme inhibition studies involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
